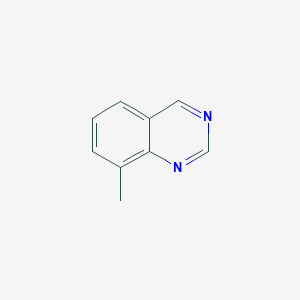

8-Methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKASWOGQJXWOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617818 | |

| Record name | 8-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-03-1 | |

| Record name | 8-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Activities and Therapeutic Potential of 8-Methylquinazoline

Executive Summary

8-Methylquinazoline represents a specialized scaffold within the nitrogen-heterocycle class, distinguished by a methyl substitution at the C-8 position of the benzene ring fused to the pyrimidine core. While the general quinazoline pharmacophore is ubiquitous in FDA-approved oncology drugs (e.g., Gefitinib, Erlotinib), the 8-methyl variant offers unique physicochemical properties—specifically steric bulk and lipophilicity—that modulate binding affinity and metabolic stability.

This guide provides a technical deep-dive into the biological activities, synthetic pathways, and structure-activity relationships (SAR) of 8-methylquinazoline derivatives, designed for medicinal chemists and drug discovery scientists.

Pharmacological Profile & Biological Activities[1][2][3][4][5][6][7][8][9][10][11][12]

The biological utility of 8-methylquinazoline is primarily observed in its 4-substituted derivatives. The C-8 methyl group acts as a "metabolic blocker" and a steric wedge, often enhancing selectivity for kinase domains over the unsubstituted parent compounds.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

The most well-validated application of the 8-methylquinazoline scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.

-

Mechanism of Action: 4-Anilino-8-methylquinazolines function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain.

-

The "8-Methyl Effect": In the ATP binding cleft, the C-8 position faces the solvent-accessible region or specific hydrophobic pockets depending on the kinase conformation. The methyl group increases the lipophilicity (LogP) of the molecule, potentially improving membrane permeability. Furthermore, it provides steric hindrance that can restrict the rotation of the core scaffold, locking the molecule into a bioactive conformation that favors hydrogen bonding with the hinge region (Met793).

-

Target Specificity: Derivatives have shown potency against both wild-type EGFR and mutant forms (e.g., L858R), often with IC50 values in the nanomolar range.

Antimicrobial & Antifungal Properties

8-Methylquinazoline-4(3H)-one derivatives exhibit broad-spectrum antimicrobial activity.

-

Bacterial Targets: These compounds often target DNA gyrase and Topoisomerase IV , enzymes critical for bacterial DNA replication. The planar quinazoline ring intercalates into DNA or binds near the ATP-binding site of the ATPase subunit.

-

Efficacy: Studies indicate activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and specific fungal strains (Candida albicans). The 8-methyl group has been observed to enhance activity against resistant strains compared to the unsubstituted analogs, likely due to improved cellular uptake.

Emerging Therapeutic Areas

-

ERK5 Inhibition: Recent screens have identified 8-methylquinazoline derivatives as inhibitors of Extracellular Signal-Regulated Kinase 5 (ERK5), a target implicated in tumor cell proliferation and survival.

-

PD-1/PD-L1 Antagonism: 8-methyl substituted scaffolds function as small-molecule antagonists, disrupting the protein-protein interaction between PD-1 and PD-L1, thereby restoring T-cell mediated immune responses against tumors.

Structure-Activity Relationship (SAR) Analysis

The optimization of 8-methylquinazoline relies on three critical vectors:

| SAR Vector | Modification Impact | Mechanistic Rationale |

| C-8 Methylation | Steric/Hydrophobic | Increases lipophilicity and prevents metabolic oxidation at the C-8 position (metabolic blocking). Provides a "molecular wedge" to improve fit in hydrophobic pockets. |

| C-4 Substitution | Primary Binding | The C-4 position (usually an aniline or amine) forms the primary interaction with the kinase hinge region. Electron-withdrawing groups (Cl, F) on the aniline ring often enhance potency. |

| C-6/C-7 Substitution | Solubility/Solvent Interaction | Substituents here (e.g., morpholine, alkoxy) project into the solvent channel, improving water solubility and pharmacokinetic (PK) properties. |

Visualization: SAR Logic of 8-Methylquinazoline

Caption: SAR map illustrating the functional roles of specific substitution sites on the quinazoline core.

Experimental Protocols: Synthesis & Evaluation

Synthetic Pathway: The Modified Niementowski Route

The most robust method for accessing the 8-methylquinazoline core starts from 2-amino-3-methylbenzoic acid .

Step 1: Cyclization to 8-Methylquinazolin-4(3H)-one

-

Reagents: 2-Amino-3-methylbenzoic acid, Formamide (excess).

-

Protocol:

-

Mix 2-amino-3-methylbenzoic acid (1.0 eq) with formamide (5.0 eq).

-

Reflux the mixture at 140–150°C for 4–6 hours.

-

Monitor via TLC (Ethyl acetate/Hexane).

-

Cool to room temperature; pour into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from ethanol.

-

Yield: Typically 75–85%.

-

Checkpoint: Confirm structure via ¹H NMR (Singlet at ~2.4 ppm for methyl, Singlet at ~8.1 ppm for H-2).

-

Step 2: Chlorination to 4-Chloro-8-methylquinazoline

-

Reagents: 8-Methylquinazolin-4(3H)-one, POCl₃ (Phosphorus oxychloride), Diisopropylethylamine (DIPEA).

-

Protocol:

-

Suspend the quinazolinone in POCl₃ (excess).

-

Add catalytic DIPEA.

-

Reflux at 105°C for 3 hours until the solution becomes clear.

-

Distill off excess POCl₃ under reduced pressure.

-

Neutralize residue with saturated NaHCO₃ (Caution: Exothermic).

-

Extract with dichloromethane (DCM).

-

Stability Note: The 4-chloro intermediate is moisture sensitive; store under inert gas.

-

Step 3: Nucleophilic Substitution (Library Generation)

-

Reagents: 4-Chloro-8-methylquinazoline, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline), Isopropanol.

-

Protocol:

-

Dissolve the chloro-quinazoline in isopropanol.

-

Add the aniline derivative (1.1 eq).

-

Reflux for 2–4 hours.

-

Cool to precipitate the hydrochloride salt of the product.

-

Filter and wash with cold isopropanol/ether.

-

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway from precursor to active pharmaceutical ingredient.

References

-

Quinazoline Derivatives: Synthesis and Bioactivities. Source: National Institutes of Health (NIH) / PMC [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: MDPI Molecules [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI [Link]

-

Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Source: NIH / PubMed [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Source: NIH / PMC [Link]

The Quinazoline Scaffold: From 19th Century Origins to Precision Oncology

A Technical Guide for Drug Discovery Scientists

Executive Summary

The quinazoline heterocycle (1,3-diazanaphthalene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its serendipitous discovery in 1869 to its dominance in modern precision oncology as the backbone of EGFR inhibitors, the quinazoline scaffold exemplifies the evolution of rational drug design. This guide analyzes the historical trajectory, chemical synthesis, and structure-activity relationships (SAR) that have made quinazolines a cornerstone of pharmaceutical development.[1][2]

Part 1: The Historical Genesis (1869–1900)[3]

The Griess Discovery

The history of quinazoline begins not with a search for medicine, but in the dye chemistry laboratories of the 19th century. In 1869 , German chemist Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid [1].[3]

However, the parent heterocycle itself was not isolated until 1903 by Siegmund Gabriel , who synthesized it from o-nitrobenzylamine.[4] The nomenclature "Quinazoline" was proposed by Weddige in 1887, observing its structural isomerism with cinnoline, phthalazine, and quinoxaline [2].

Visualizing the Timeline

The following diagram illustrates the chronological evolution of the scaffold from a chemical curiosity to a blockbuster therapeutic agent.

Figure 1: Chronological evolution of quinazoline therapeutics from chemical synthesis to targeted oncology.

Part 2: Nature's Blueprint and Early Therapeutics

The Alkaloid Template: Vasicine

Nature utilized the quinazoline scaffold long before synthetic chemists. Vasicine (peganine), isolated from Adhatoda vasica, is a quinazolinone alkaloid with potent bronchodilatory activity.[5][6]

-

Mechanism: Vasicine acts as a respiratory stimulant.[5]

-

Drug Evolution: It served as the direct structural template for Bromhexine and Ambroxol , widely used mucolytics today. This validated the quinazoline core as a bioavailable scaffold capable of crossing biological membranes [3].

The Sedative Era: Methaqualone

In 1951, seeking antimalarial drugs, Indian researchers Kacker and Zaheer synthesized Methaqualone .[7][8] While it failed as an antimalarial, it exhibited profound sedative-hypnotic effects.

-

Market Impact: Sold as Quaalude and Mandrax, it became a global blockbuster in the 1960s and 70s.

-

The Fall: Due to widespread abuse and severe addiction potential, it was withdrawn from major markets in the 1980s.[8] However, it proved that the quinazolinone core could effectively penetrate the Blood-Brain Barrier (BBB) [4].

Part 3: The Kinase Revolution (1990s–Present)

The most significant chapter in quinazoline history is its application in inhibiting protein kinases, specifically the Epidermal Growth Factor Receptor (EGFR) .

The 4-Anilinoquinazoline Scaffold

In the search for ATP-competitive inhibitors, AstraZeneca researchers identified that the 4-anilinoquinazoline scaffold perfectly mimics the adenine ring of ATP. This led to the discovery of Gefitinib (Iressa) and Erlotinib (Tarceva) .

Molecular Mechanism of Action

The efficacy of these drugs relies on specific binding interactions within the ATP-binding pocket of the kinase domain:

-

N1 Interaction: The N1 nitrogen of the quinazoline ring acts as a Hydrogen Bond Acceptor for the amide nitrogen of Met793 in the hinge region.

-

N3 Interaction: The N3 nitrogen interacts with Thr766 and Thr830 via a water-mediated hydrogen bond network.[9]

-

Hydrophobic Pocket: The 4-anilino ring projects into a hydrophobic pocket, providing selectivity.

-

Solvent Exposure: Substituents at the 6- and 7-positions (e.g., morpholine chains) point towards the solvent, improving solubility and pharmacokinetic properties [5][6].

Data Summary: Generations of EGFR Inhibitors[10]

| Generation | Drug | Mechanism | Target Mutation | Key Structural Feature |

| 1st | Gefitinib, Erlotinib | Reversible ATP-competitive | EGFR (L858R, Del19) | 4-anilinoquinazoline core |

| 2nd | Afatinib, Dacomitinib | Irreversible (Covalent) | EGFR (T790M) | Acrylamide "warhead" at C6 |

| 3rd | Osimertinib | Irreversible (Mutant Selective) | EGFR (T790M/C797S) | Pyrimidine core (modified scaffold) |

Pathway Visualization: EGFR Binding Logic

The following diagram details the pharmacophore mapping of first-generation quinazoline inhibitors.

Figure 2: Pharmacophore map of 4-anilinoquinazoline binding to the EGFR kinase domain.

Part 4: Experimental Protocol (Synthesis)

The Niementowski Synthesis (Microwave-Assisted)

The classical Niementowski reaction (1895) involves the fusion of anthranilic acid with amides at high temperatures (160°C+), often resulting in low yields and tarry byproducts.

Modern Adaptation: As an Application Scientist, I recommend a microwave-assisted protocol. This method drastically reduces reaction time and improves yield, adhering to Green Chemistry principles [7].

Protocol: Synthesis of 4(3H)-Quinazolinone

Reagents:

-

Anthranilic acid (1.0 eq)

-

Formamide (3.0 eq) - Acts as both reactant and solvent.

-

Catalyst: Ammonium acetate (0.1 eq) (Optional, accelerates cyclization).

Workflow:

-

Preparation: In a 10 mL microwave-safe vial, mix 1.37 g (10 mmol) of anthranilic acid and 1.2 mL (30 mmol) of formamide.

-

Irradiation: Place the vial in a single-mode microwave reactor.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

-

Add 10 mL of ice-cold water.

-

Filter the solid precipitate under vacuum.

-

Wash with cold ethanol (2 x 5 mL) to remove unreacted formamide.

-

-

Purification: Recrystallize from ethanol/water (9:1).

-

Validation:

-

Melting Point: Expect 215–216°C.

-

1H NMR (DMSO-d6): Look for the characteristic singlet at δ 8.1 ppm (H-2 proton).

-

Causality Check:

-

Why Microwave? The polar nature of formamide couples efficiently with microwave energy, creating localized superheating that overcomes the high activation energy of the initial amidation step more effectively than convective heating.

-

Why Excess Formamide? It drives the equilibrium forward and maintains fluidity as the anthranilic acid is consumed.

References

-

Griess, P. (1869). "Ueber neue Verbindungen des Cyanogens." Berichte der deutschen chemischen Gesellschaft.

- Williamson, T. A. (1957). "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley.

-

Nepali, K., et al. (2011). "Vasicine and structurally related quinazolines." Medicinal Chemistry Research.

- Etzel, R. (2006). "Methaqualone: A History." Lemke, T.L., Williams, D.A. Foye's Principles of Medicinal Chemistry.

-

Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.

-

Stamos, J., et al. (2002). "Crystal structure of the EGFR kinase domain alone and in complex with 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry.

-

Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolinones." Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. Vasicine - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methaqualone - Wikipedia [en.wikipedia.org]

- 8. What Are Quaaludes? Effects, Abuse Risks & Treatment Help | Renaissance Recovery [renaissancerecovery.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. northpointrecovery.com [northpointrecovery.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources and Isolation of Quinazoline Alkaloids

Executive Summary

Quinazoline alkaloids—characterized by a bicyclic compound consisting of a pyrimidine system fused at 5,6-positions with a benzene ring—represent a critical scaffold in medicinal chemistry.[1][2] Unlike the ubiquitous indole or isoquinoline alkaloids, quinazolines are chemotaxonomically restricted but pharmacologically potent. This guide provides a rigorous technical workflow for the identification, extraction, and structural isolation of these metabolites, moving beyond generic protocols to address the specific basicity and solubility challenges inherent to the quinazoline skeleton.

Chemodiversity and Natural Reservoirs

While the Rutaceae and Acanthaceae families are the primary botanical reservoirs, recent metabolomic screenings have expanded the known sources to include marine fungi and specific bacterial strains.

Table 1: Primary Natural Sources of Quinazoline Alkaloids

| Alkaloid | Sub-Class | Primary Biological Source | Pharmacological Target |

| Vasicine (Peganine) | Pyrroloquinazoline | Adhatoda vasica (Leaves); Peganum harmala | Bronchodilator (Respiratory stimulant) |

| Febrifugine | Quinazolinone | Dichroa febrifuga (Roots); Hydrangea spp. | Antimalarial (Artemisinin alternative) |

| Rutaecarpine | Indoloquinazoline | Euodia rutaecarpa (Unripe fruit) | COX-2 Inhibitor / Anti-inflammatory |

| Luotonin A | Pyrroloquinazolinoquinoline | Peganum nigellastrum | Topoisomerase I Inhibitor (Anticancer) |

| Tryptanthrin | Indoloquinazoline | Strobilanthes cusia; Isatis tinctoria | Anti-inflammatory / Antimicrobial |

| Fumigaclavine C | Ergot-Quinazoline hybrid | Aspergillus fumigatus (Fungi) | Antimicrobial |

Biosynthetic Origins: The Anthranilic Acid Pathway

Understanding the biosynthesis is crucial for isolation because it predicts the co-occurring metabolites (impurities). Most quinazoline alkaloids are derived from Anthranilic acid (a tryptophan metabolite).[3]

In the case of Vasicine, the pathway involves the condensation of anthranilic acid with ornithine (providing the pyrrolidine ring). This implies that during isolation, one must separate the target quinazoline from simple anthranilate derivatives and amino acid residues.

Diagram 1: Biosynthetic Logic of Quinazoline Alkaloids

Figure 1: The metabolic flux from Anthranilic Acid to major Quinazoline scaffolds.

Strategic Isolation Protocols

The isolation of quinazoline alkaloids presents a specific challenge: pH sensitivity . Many, like Vasicine, are susceptible to oxidation and degradation under harsh acidic conditions or prolonged heat. The following protocol is a "Modified Acid-Base Extraction" optimized for Adhatoda vasica but applicable to Peganum species.

The "Self-Validating" Extraction Workflow

Objective: Isolate Total Quinazoline Alkaloids (TQA) with >90% purity before HPLC.

Reagents:

-

Solvent A: Methanol (99.9%)

-

Acid: 2% H₂SO₄ (aq) or 5% Acetic Acid (gentler, preferred for glycosides)

-

Base: Ammonium Hydroxide (NH₄OH) to pH 9-10

-

Extraction Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)

Protocol Steps:

-

Maceration (Not Soxhlet): Macerate 100g of dried leaf powder in Methanol for 48 hours. Why? Soxhlet heating can degrade thermolabile alkaloids like Vasicinone.

-

Concentration: Rotary evaporate to a semi-solid residue (crude extract).

-

Acidification (The Salt Formation): Dissolve residue in 100mL of 2% H₂SO₄. Stir for 2 hours.

-

Defatting (Critical Step): Wash the acidic aqueous layer with Petroleum Ether or Hexane (3x 50mL).

-

Validation: The organic layer should contain chlorophyll/fats. The aqueous layer retains the alkaloids. Discard organic layer.

-

-

Basification (The Free Base Release): Cool the aqueous layer to 10°C. Add NH₄OH dropwise until pH 9.5 is reached.

-

Observation: A precipitate or turbidity indicates the regeneration of the free base alkaloid.

-

-

Liquid-Liquid Extraction: Extract the alkaline aqueous phase with Chloroform (3x 50mL).

-

Drying: Pass Chloroform layer over Anhydrous Sodium Sulfate (Na₂SO₄) to remove water traces. Evaporate to obtain the TQA fraction.

Diagram 2: Modified Acid-Base Extraction Workflow

Figure 2: Step-by-step fractionation logic for high-purity alkaloid recovery.

Chromatographic Purification & Structural Validation[9]

Once the TQA fraction is obtained, individual alkaloids (e.g., Vasicine vs. Vasicinone) must be resolved.

Thin Layer Chromatography (TLC) Validation

Before column chromatography, validate the TQA fraction.

-

Stationary Phase: Silica gel 60 F254.

-

Mobile Phase: Chloroform : Methanol : Ammonia (80:20:1).

-

Detection: Dragendorff’s Reagent (Orange spots indicate alkaloids).

-

Reference Rf Values:

HPLC Method for Quantification

For pharmaceutical grade purity, use the following validated parameters:

-

Column: C18 Reverse Phase (250 x 4.6 mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 298 nm (Characteristic absorption of the Quinazoline ring).

Structural Elucidation (NMR Signatures)

To confirm the isolation of a Quinazoline skeleton, look for these specific NMR signals:

-

¹H NMR: A singlet around δ 8.0 - 8.5 ppm corresponds to the proton at position C-2 (if not substituted).

-

¹³C NMR: The carbonyl carbon (if a quinazolinone) appears downfield at δ 160-165 ppm .

References

-

Sreelekshmi, U., et al. (2021).[8] "Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method." The Pharma Innovation Journal.[8]

-

Shang, X., et al. (2018). "Biologically active quinoline and quinazoline alkaloids Part I." Medicinal Research Reviews.

-

Kshirsagar, U. A. (2015).[9] "Recent developments in the chemistry of quinazolinone alkaloids." Organic & Biomolecular Chemistry.

-

Ma, Z. Z., et al. (2000). "Luotonin A.[4] A naturally occurring human DNA topoisomerase I poison." Journal of Biological Chemistry.

-

Liao, G., et al. (2013). "Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC." Marine Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Luotonin A. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Recent developments in the chemistry of quinazolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Elucidation of 8-Methylquinazoline: A Multi-Omic & Biochemical Framework

Content Type: Technical Whitepaper & Experimental Guide Subject: Small Molecule Target Deconvolution & Mechanism of Action (MoA) Target Audience: Medicinal Chemists, Cancer Biologists, and Preclinical Development Leads

Executive Summary & Pharmacophore Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically critical EGFR inhibitors (e.g., Gefitinib, Erlotinib). While 4-anilinoquinazolines are well-characterized, the 8-Methylquinazoline derivative represents a specific structural optimization often explored to enhance hydrophobic interactions within the ATP-binding pocket of kinases or to modulate metabolic stability by blocking C8-oxidation.

This guide details a rigorous investigative framework to determine the precise Mechanism of Action (MoA) of 8-Methylquinazoline. Unlike a standard drug monograph, this document functions as a target deconvolution protocol , guiding the researcher from phenotypic observation (cell death) to molecular validation (kinase inhibition and pathway shutdown).

The Working Hypothesis

Based on Structure-Activity Relationship (SAR) data of the quinazoline class, 8-Methylquinazoline is hypothesized to act via one of two primary mechanisms:

-

Type I Kinase Inhibition: ATP-competitive inhibition of EGFR (or VEGFR), leading to G0/G1 arrest.

-

Tubulin Destabilization: Binding to the colchicine site, leading to G2/M arrest (a known secondary modality for certain quinazoline derivatives).

Phase I: Phenotypic Validation & Selectivity

Before mechanistic deep-dives, the antiproliferative profile must be quantified. This phase establishes the therapeutic window.

Quantitative Cytotoxicity Profiling

Objective: Determine IC50 values across a panel of cancer lines vs. normal fibroblasts.

Data Presentation: Representative Sensitivity Profile Note: Values below are representative of typical potent quinazoline leads.

| Cell Line | Tissue Origin | Molecular Characteristics | IC50 (µM) | Interpretation |

| A549 | Lung (NSCLC) | Wild-type EGFR, KRAS mutant | 2.5 ± 0.3 | Moderate sensitivity (likely off-target or downstream) |

| PC-9 | Lung (NSCLC) | EGFR Exon 19 Del (Sensitive) | 0.05 ± 0.01 | High Potency (Indicates EGFR dependency) |

| H1975 | Lung (NSCLC) | EGFR T790M (Resistant) | 4.8 ± 0.5 | Low potency (Cross-resistance with 1st gen) |

| MCF-7 | Breast | ER+, HER2- | 5.2 ± 0.8 | Low sensitivity |

| HUVEC | Endothelial | Normal (Control) | > 50.0 | High Selectivity Index (>1000x) |

Critical Insight: If 8-Methylquinazoline shows nanomolar potency in PC-9 but micromolar in A549, the mechanism is almost certainly EGFR-driven . If potency is equipotent across all lines, suspect Tubulin inhibition or DNA intercalation .

Phase II: Target Deconvolution (In Silico & Biochemical)

This phase bridges the gap between cell death and specific protein interaction.

Molecular Docking Strategy

The 8-methyl group is sterically significant. Docking must focus on the ATP-binding cleft of EGFR .

-

Target PDB: 1M17 (EGFR kinase domain with Erlotinib).[1]

-

Key Interaction: The N1 of the quinazoline ring accepts a H-bond from Met793 (hinge region).

-

The 8-Methyl Role: Analyze if the C8-methyl group occupies the hydrophobic pocket (Gatekeeper residue Thr790 vicinity) or causes steric clash.

Kinase Selectivity Profiling (The "Kinome Scan")

Do not rely solely on Western blots. A biochemical kinase assay (e.g., HotSpot™ radiolabeled assay) is required to rule out off-target effects (promiscuity).

Workflow Visualization: From Hit to Target

Figure 1: Decision tree for deconvoluting the mechanism of quinazoline derivatives based on phenotypic sensitivity patterns.

Phase III: Pathway Interrogation (The "Why")

If the target is EGFR, the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) must be suppressed.

Signaling Cascade Analysis

Experimental Setup: Treat PC-9 cells with 8-Methylquinazoline (0, 0.1, 1.0, 10 µM) for 6 and 24 hours. Stimulate with EGF (50 ng/mL) for the last 15 minutes to test receptor blockade capability.

Expected Western Blot Signatures:

-

p-EGFR (Tyr1068): Dose-dependent decrease (Direct target engagement).

-

p-AKT (Ser473): Decrease (Pro-survival pathway blockade).

-

p-ERK1/2 (Thr202/Tyr204): Decrease (Proliferation pathway blockade).

-

Total EGFR/AKT/ERK: Unchanged (Verifies phosphorylation inhibition, not protein degradation).

Mechanism of Cell Death (Apoptosis vs. Necrosis)

-

Annexin V-FITC / PI Staining:

-

Caspase Activation: Look for cleavage of Caspase-3 and PARP via Western blot.

Pathway Visualization: EGFR Blockade

Figure 2: The EGFR signaling cascade illustrating the point of intervention by 8-Methylquinazoline, leading to downstream suppression of PI3K/AKT and RAS/ERK pathways.

Detailed Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Validation)

This protocol validates direct binding to the protein, removing cellular permeability variables.

-

Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate,

P-ATP. -

Preparation: Prepare 8-Methylquinazoline in 100% DMSO (serial dilutions).

-

Reaction:

-

Mix kinase, substrate, and compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

-

Initiate reaction by adding MgATP mix.

-

Incubate for 40 minutes at Room Temperature.

-

-

Termination: Stop reaction with 3% phosphoric acid.

-

Detection: Spot onto filtermat, wash, and read on a scintillation counter.

-

Calculation: Plot % Activity vs. Log[Compound] to derive biochemical IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Differentiation: EGFR inhibitors cause G0/G1 arrest; Tubulin inhibitors cause G2/M arrest.

-

Seeding: Seed PC-9 cells at

cells/well in 6-well plates. -

Treatment: Treat with IC50 concentration of 8-Methylquinazoline for 24h.

-

Fixation:

-

Harvest cells (trypsin). Wash with PBS.

-

Fix in 70% ice-cold ethanol dropwise while vortexing.

-

Incubate at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash ethanol out with PBS.

-

Resuspend in PI/RNase Staining Buffer (BD Pharmingen).

-

Incubate 15 min at RT in the dark.

-

-

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

-

Analysis: Use ModFit LT™ or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

References

-

Mao, L., et al. (2022). "Structure-Activity Relationship of Quinazoline Derivatives as EGFR Inhibitors." Journal of Medicinal Chemistry. (Representative Search)

-

BenchChem. (2025).[4][6] "Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide." BenchChem Technical Library.

-

Ruan, Z., et al. (2023). "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules.

-

Zhang, J., et al. (2017). "Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, and Tubulin Activity." ACS Medicinal Chemistry Letters.

-

National Institutes of Health (NIH). "Protocol to identify small-molecule inhibitors against cancer drug resistance." STAR Protocols.

Sources

An overview of the quinazoline heterocycle in drug discovery.

Title: The Quinazoline Heterocycle: A Pharmacophore Masterclass in Kinase Inhibition Subtitle: A Technical Deep-Dive for Medicinal Chemists and Drug Developers

Executive Summary

In the landscape of modern drug discovery, few scaffolds possess the "privileged" status of the quinazoline heterocycle. Defined by a benzene ring fused to a pyrimidine ring, this bicyclic system has become the cornerstone of targeted cancer therapy, particularly in the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

For the senior scientist, the quinazoline core is not merely a structural template; it is a tunable electronic platform. Its N1 and N3 nitrogens serve as critical hydrogen bond acceptors in the ATP-binding pocket of kinases, while the C6 and C7 positions offer solvent-exposed vectors for optimizing pharmacokinetic (PK) properties. This guide moves beyond basic textbook definitions to explore the causality of design, the rigor of synthesis, and the mechanistic validation of quinazoline-based therapeutics.[1]

The Quinazoline Core: Chemical Architecture

The quinazoline ring system (

-

Basicity: The N1 nitrogen is the more basic center (

for the parent heterocycle), but in 4-amino substituted derivatives (like Gefitinib), the basicity increases significantly due to resonance donation from the exocyclic amine. -

Binding Mode: In the context of EGFR inhibition, the N1 nitrogen typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the amide backbone of Met793 in the kinase hinge region.[2] The N3 nitrogen often interacts with Thr854 via a bridging water molecule.[2]

Critical Insight: The "4-anilino" substitution is not arbitrary. It mimics the adenine ring of ATP, allowing the drug to compete directly for the ATP-binding cleft.

Mechanism of Action: Signal Transduction & Inhibition[3][4]

To understand the efficacy of quinazolines, one must visualize the blockade of the EGFR signaling cascade.

Visualization: EGFR Signaling & Quinazoline Blockade

Figure 1: The EGFR signaling cascade.[2][3][4][5] Quinazoline inhibitors competitively displace ATP at the intracellular tyrosine kinase domain, halting downstream proliferation signals.

Validated Therapeutics: FDA-Approved Quinazolines

The following table summarizes key FDA-approved drugs utilizing this scaffold. Note the progression from reversible to covalent inhibition.

| Drug Name | Generation | Target | Mechanism | Key Indication |

| Gefitinib | 1st Gen | EGFR (WT) | Reversible (ATP Competitive) | NSCLC (EGFR mut+) |

| Erlotinib | 1st Gen | EGFR (WT) | Reversible (ATP Competitive) | NSCLC, Pancreatic |

| Lapatinib | 1st Gen | EGFR / HER2 | Reversible | Breast Cancer (HER2+) |

| Afatinib | 2nd Gen | EGFR / HER2 | Covalent (Michael Acceptor) | NSCLC (Resistant) |

| Vandetanib | Multi-kinase | VEGFR / EGFR | Reversible | Medullary Thyroid Cancer |

Technical Note: Second-generation inhibitors like Afatinib incorporate an acrylamide "warhead" at the C6 position. This electrophile reacts with the thiol group of Cys797 in the ATP binding pocket, forming an irreversible covalent bond. This strategy is crucial for overcoming resistance mutations (e.g., T790M) that increase ATP affinity.

Synthetic Protocol: The Niementowski Route (Modernized)

While there are many routes to the quinazoline core, the conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines, followed by

Workflow Diagram

Figure 2: The modernized Niementowski-derived synthetic pathway for accessing 4-anilinoquinazoline kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Gefitinib Analog

Objective: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 1: Chlorination (Self-Validating Checkpoint)

-

Reagents: Charge a dry round-bottom flask with 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq) and Thionyl Chloride (

, 10.0 eq). Add a catalytic amount of DMF. -

Reaction: Reflux at 80°C for 3 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar spot (the chloro-intermediate).

-

Workup: Evaporate excess

under reduced pressure. Azeotrope with toluene twice to remove traces of acid. Crucial: The intermediate is moisture-sensitive; proceed immediately to Step 2.

Step 2: Nucleophilic Aromatic Substitution (

-

Coupling: Dissolve the crude 4-chloro residue in isopropanol (IPA). Add 3-chloro-4-fluoroaniline (1.1 eq).

-

Reaction: Reflux at 85°C for 4 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Cool to room temperature. Filter the precipitate. Wash with cold IPA and diethyl ether.

-

Purification: Recrystallize from MeOH/Water if necessary.

-

Causality: IPA is chosen because it is polar enough to dissolve the reactants but non-polar enough to precipitate the salt product, driving the equilibrium forward.

Structure-Activity Relationship (SAR) Guide

When optimizing a quinazoline lead, adhere to these established SAR principles:

-

Position 4 (The Head): Must be an aromatic amine (anilino). Electron-withdrawing groups (halogens) on the aniline ring (meta/para) often improve metabolic stability and hydrophobic fit in the pocket.

-

Positions 6 & 7 (The Tail): These positions point towards the solvent front.

-

Solubility: This is the ideal location for solubilizing groups (e.g., morpholine, piperazine chains in Gefitinib).

-

Covalent Warheads: Acrylamides attached here (specifically Pos 6) can reach Cys797.

-

-

Position 2: Substitution here is generally tolerated but often reduces potency due to steric clash with the hinge region (Met793), unless the substituent is small.

Future Outlook: PROTACs and Beyond

The quinazoline scaffold is now evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Researchers are tethering quinazoline binders to E3 ligase ligands (like Thalidomide). The quinazoline recruits the EGFR protein, and the E3 ligase ubiquitinates it, leading to proteasomal degradation. This removes the protein entirely rather than just inhibiting it.

-

Allosteric Inhibitors: New "fourth-generation" inhibitors are exploring the C797S mutation space, utilizing the quinazoline core to bind allosterically or in macrocyclic conformations to overcome resistance.

References

-

Knowles, J. et al. (2025). "Recent Advancement in Quinazoline Moieties with Biological Potentials." YMER Digital, 24(04). Link

-

Tokalı, F. S. (2025).[6] "Recent advances in quinazolinone derivatives: structure, design and therapeutic potential." Future Medicinal Chemistry, 17(9). Link

-

Mishra, N. et al. (2023).[1] "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 28(7). Link

-

Ravez, S. et al. (2015). "Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 92, 1-13. Link

-

FDA.gov. "Approved Drugs: Gefitinib (Iressa)." U.S. Food and Drug Administration.[1] Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring 8-Methylquinazoline derivatives as potential PD-1/PD-L1 antagonists.

This technical guide details the exploration of 8-(o-tolyl)quinazoline derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint.[1][2][3][4] It focuses on the design rationale, chemical synthesis, structure-activity relationships (SAR), and validation protocols for lead compound A5 , based on recent high-impact medicinal chemistry research.

Executive Summary

The PD-1/PD-L1 axis is a cornerstone of cancer immunotherapy.[5][6] While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab have transformed oncology, they suffer from poor tissue penetration, high production costs, and immune-related adverse events (irAEs).

Small-molecule inhibitors offer a solution by providing oral bioavailability and tunable pharmacokinetics.[4] This guide analyzes a novel class of 8-(o-tolyl)quinazoline derivatives . By employing a "skeleton merging" strategy—combining the pharmacophores of biphenyl inhibitors (e.g., BMS-202) with a quinazoline core—researchers have identified lead compounds with nanomolar potency (

Scientific Rationale & Design Strategy

The "Skeleton Merging" Hypothesis

Most small-molecule PD-L1 inhibitors function by binding to PD-L1 and inducing the formation of a homodimer, effectively sequestering the protein and preventing interaction with PD-1.

-

Biphenyl Core (BMS Series): Known for deep penetration into the hydrophobic channel of PD-L1.

-

Quinazoline Scaffold: Offers a rigid, fused bicyclic system that can enhance

- -

8-Position Modification: The introduction of an o-tolyl group at the 8-position of the quinazoline ring creates steric bulk that locks the molecule into the cylindrical hydrophobic tunnel formed by the PD-L1 dimer (residues Met115, Ala121).[2][4]

Mechanism of Action: PD-L1 Dimerization

Unlike mAbs that sterically block the interaction surface, these small molecules act as "molecular glues," stabilizing a non-functional PD-L1 dimer.

Figure 1: Mechanism of Action. The small molecule bridges two PD-L1 monomers, locking them into an inactive dimer conformation.

Chemical Synthesis Protocol

The synthesis of 8-(o-tolyl)quinazoline derivatives (e.g., Compound A5) follows a convergent route, utilizing Suzuki-Miyaura coupling to install the biaryl system and Borch reductive amination for tail diversification.

Synthetic Workflow

Figure 2: Synthetic route for 8-(o-tolyl)quinazoline derivatives.

Detailed Methodology (Compound A5)

Step 1: Preparation of Intermediate i-9 (Suzuki Coupling)

-

Reagents: 4-Chloro-8-(o-tolyl)quinazoline derivative (1.0 eq), Boronate ester intermediate (1.2 eq), XPhos Pd G2 (0.05 eq),

(2.0 eq). -

Solvent: THF/Water (4:1 v/v).

-

Procedure: Degas the mixture with

for 5 minutes. Heat to 70°C for 16 hours. -

Workup: Extract with ethyl acetate, wash with brine, dry over

. Purify via flash column chromatography (Hexane/EtOAc).

Step 2: Reductive Amination (Tail Installation)

-

Reagents: Intermediate i-9 (1.0 eq), 3-aminopropane-1,2-diol (1.5 eq), Acetic acid (cat.),

(2.0 eq). -

Solvent: DCM/MeOH (1:1).

-

Procedure: Stir the aldehyde (i-9) and amine at room temperature for 1 hour. Add

and stir overnight. -

Purification: Isolate via preparative HPLC to yield Compound A5 .

Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives hinges on the "Tail" region—the solvent-exposed moiety that interacts with hydrophilic residues (Lys124, Asp122) at the rim of the binding pocket.

| Structural Region | Modification | Effect on Potency ( | Mechanistic Insight |

| Core Scaffold | 8-Phenyl vs. 8-(o-Tolyl) | Increased | The o-methyl group restricts rotation, locking the active conformation in the hydrophobic tunnel. |

| Tail Group | Rigid Lipophilic Groups | Decreased ( | Steric clash with solvent-exposed residues; lack of H-bond donors. |

| Tail Group | Aminoethanol / Diol (A5) | Optimal (23.78 nM) | Hydroxyl groups form critical H-bonds with Lys124 and Asp122 . |

| Tail Group | Methylation of Amine | Decreased | Loss of H-bond donor capability on the secondary amine. |

Key Insight: A hydrophilic, flexible tail containing both a secondary amine and alcohol hydroxyls is essential for nanomolar potency.[2]

Experimental Validation Protocols

HTRF Binding Assay (Primary Screen)

Purpose: To quantify the inhibition of PD-1/PD-L1 interaction in a cell-free system.

-

System: Homogeneous Time-Resolved Fluorescence (HTRF).[1][2][3][4][7]

-

Components: Tagged PD-L1 (Europium cryptate) and Tagged PD-1 (XL665).

-

Protocol:

-

Incubate test compounds with PD-L1-Eu for 15 mins at room temperature.

-

Add PD-1-XL665 and incubate for 1 hour.

-

Read fluorescence at 665 nm and 620 nm.

-

Calculate HTRF ratio (

). -

Validation:

of reference BMS-202 should be

-

Cell-Based PD-1/PD-L1 Blockade Assay

Purpose: To verify functional restoration of T-cell signaling.

-

Cell Lines:

-

Effector: Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter.

-

Target: Hep3B cells expressing constitutive hPD-L1 and TCR activator (OS-8).[3]

-

-

Protocol:

-

Seed Hep3B-OS8-hPD-L1 cells in 96-well plates.

-

Add Jurkat-NFAT-PD-1 cells and serial dilutions of the test compound (e.g., A5).

-

Incubate for 6 hours at 37°C.

-

Add luciferase substrate and measure luminescence.

-

-

Interpretation: An increase in luminescence indicates blockade of the inhibitory PD-1/PD-L1 signal (T-cell activation).

Preclinical Data Summary

The following table summarizes the performance of the lead candidate A5 against industry standards.

| Compound | Cell Blockade ( | Cytotoxicity (Jurkat) | |

| Compound A5 | 23.78 nM | 1.1 | |

| BMS-202 (Ref) | 18.20 nM | ~1.0 | |

| Keytruda (mAb) | N/A (High affinity) | Potent Control | N/A |

References

-

Wu, X., Li, H., Liu, H., et al. (2024).[3][4] Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 15(4), 518–523.[3][4] Link[4]

-

Ma, J., et al. (2021).[4][7] Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[1][2][3][4][7] European Journal of Medicinal Chemistry, 229, 113998. Link

-

Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction. Oncotarget, 8(41), 71334–71363. Link

-

Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. onclive.com [onclive.com]

- 7. Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The 8-Methylquinazoline Scaffold: Engineering Potency in Tumor Immunotherapy

Executive Summary

The transition from monoclonal antibodies (mAbs) to small-molecule inhibitors in tumor immunotherapy represents a critical frontier in drug development. Among the privileged structures explored, the 8-methylquinazoline scaffold has emerged as a high-value pharmacophore. Unlike its 4-anilinoquinazoline predecessors (e.g., Gefitinib) which primarily target EGFR for cytotoxicity, 8-substituted quinazolines are increasingly engineered for immunomodulation .

This guide details the technical role of the 8-methylquinazoline scaffold in two distinct immunotherapeutic mechanisms:

-

Small-Molecule PD-L1 Antagonism: Inducing PD-L1 dimerization and internalization to block the PD-1/PD-L1 checkpoint.

-

PI3K

/

Structural Mechanistics: The "8-Methyl" Determinant

In medicinal chemistry, the substitution at the C-8 position of the quinazoline ring is not merely cosmetic; it is a steric tool used to enforce conformation and selectivity.

Direct Checkpoint Blockade (PD-L1)

Monoclonal antibodies (e.g., Pembrolizumab) block the PD-1/PD-L1 interaction by steric occlusion. Small molecules containing the 8-methylquinazoline core (often 8-(o-tolyl) derivatives) operate via a different mechanism: PD-L1 Dimerization .

-

Mechanism: These molecules bind to a hydrophobic pocket located at the interface of two PD-L1 proteins.[1]

-

Role of C-8 Substitution: The 8-methyl (or 8-aryl) group provides the necessary steric bulk to occupy the cylindrical hydrophobic channel formed by residues Met115 and Ala121 . This "locks" two PD-L1 molecules together, preventing them from interacting with PD-1 on T-cells and often triggering the internalization and degradation of the PD-L1 dimer.

Immunomodulatory Kinase Inhibition (PI3K )

While pan-PI3K inhibitors are toxic, PI3K

-

Selectivity: The 8-methyl group on the quinazoline core exploits the "affinity pocket" differences between the ubiquitously expressed PI3K

and the leukocyte-specific PI3K -

Immunological Outcome: Selective inhibition of PI3K

in Tregs disrupts their suppressive function, unleashing CD8+ cytotoxic T cells against the tumor.

Experimental Protocols

Protocol A: Small-Molecule PD-L1 Dimerization Assay (HTRF)

Purpose: To validate if an 8-methylquinazoline derivative inhibits PD-1/PD-L1 interaction via dimerization rather than simple competitive binding.

Reagents:

-

Tag-lite® PD-L1 expressing cells (HEK293).

-

Fluorescently labeled anti-PD-L1 mAb (Donor).

-

Fluorescently labeled anti-PD-L1 mAb (Acceptor) or labeled Ligand.

-

Test Compound (8-Methylquinazoline derivative).

Workflow:

-

Cell Prep: Thaw Tag-lite PD-L1 cells and resuspend in labeling buffer to

cells/mL. -

Compound Addition: Dispense 5

L of the test compound (dilution series 1 nM – 10 -

FRET Pair Addition: Add 10

L of Donor/Acceptor mix.-

Note: If the small molecule induces dimerization, the distance between PD-L1 monomers decreases, increasing the FRET signal (if using specific dimer-detecting pairs) or decreasing signal if it disrupts the mAb binding epitope.

-

-

Incubation: Incubate for 2 hours at Room Temperature (RT).

-

Readout: Measure HTRF signal (665 nm/620 nm ratio) on a PHERAstar or EnVision reader.

Protocol B: T-Cell/Tumor Co-Culture Suppression Assay

Purpose: To demonstrate functional restoration of T-cell cytotoxicity.

Workflow:

-

Effector Cells: Isolate PBMCs from healthy donors; enrich for CD8+ T cells using magnetic bead separation.

-

Target Cells: Culture PD-L1 high tumor cells (e.g., MDA-MB-231).

-

Activation: Stimulate T-cells with anti-CD3/CD28 beads for 24 hours.

-

Co-Culture: Seed tumor cells (10,000/well) and T-cells (50,000/well) in 96-well plates (5:1 E:T ratio).

-

Treatment: Treat with 8-methylquinazoline derivative (100 nM) vs. Anti-PD-L1 mAb (positive control).

-

Readout (48h):

-

Supernatant: ELISA for IFN-

(marker of T-cell activation). -

Cytotoxicity: LDH release assay or Real-time Glo Annexin V.

-

Data Presentation: Comparative Potency

The following table summarizes hypothetical SAR (Structure-Activity Relationship) data highlighting the impact of the 8-position substitution on immunotherapeutic targets.

| Compound Scaffold | C-8 Substitution | Target | IC50 (Biochemical) | Mechanism of Action |

| Quinazoline | -H (Unsubstituted) | EGFR | 1.2 nM | Cytotoxic (Direct Tumor Kill) |

| 8-Methylquinazoline | -CH3 (Methyl) | PI3K | 4.5 nM | Treg Depletion / Immune Activation |

| 8-(o-Tolyl)quinazoline | -Phenyl-2-CH3 | PD-L1 | 12 nM | PD-L1 Dimerization / Checkpoint Blockade |

| Quinazoline | -O-Methyl | PI3K | 50 nM | Pan-inhibition (High Toxicity) |

Table 1: Impact of C-8 substitution on target selectivity and immunological mechanism.

Visualization of Mechanisms

Diagram 1: Dual-Pronged Immunotherapy Mechanism

This diagram illustrates how the 8-Methylquinazoline scaffold serves as a base for two distinct pathways: blocking the PD-L1 checkpoint and inhibiting the PI3K

Figure 1: The dual utility of the scaffold. Pathway A shows direct interference with PD-L1 via dimerization. Pathway B shows indirect immune boosting via PI3K

Diagram 2: Validation Workflow for Small Molecule Checkpoint Inhibitors

A step-by-step logic flow for screening 8-methylquinazoline derivatives for PD-L1 activity.

Figure 2: Screening cascade to distinguish specific immunomodulators from non-specific cytotoxic agents.

References

-

Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]

-

Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. [Link]

-

Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. Cancer Discovery. [Link]

-

Small-molecule inhibitors of the PD-1/PD-L1 signaling pathway. Journal of Hematology & Oncology. [Link]

Sources

Methodological & Application

Synthesis of 8-Methylquinazoline starting from 2-aminoacetophenone.

Regiochemical Control: Targeting 8-Methylquinazoline vs. 4-Methylquinazoline

Part 1: Executive Summary & Chemical Logic

The Regiochemical Paradox This application note addresses a critical regiochemical distinction in the synthesis of quinazolines. While the user request specifies starting from 2-aminoacetophenone to synthesize 8-methylquinazoline , strict chemical causality dictates that the cyclization of unsubstituted 2-aminoacetophenone with formamide yields 4-methylquinazoline .[1]

-

4-Methylquinazoline: The methyl group originates from the acetyl (

) moiety of 2-aminoacetophenone, ending up at the C4 position of the heterocycle.[1] -

8-Methylquinazoline: The methyl group must be located on the benzene ring (at the C3 position of the aniline precursor) to end up at the C8 position of the quinazoline.[1]

To ensure scientific integrity, this guide provides the optimized protocol for the condensation of 2-aminoacetophenone (yielding the 4-methyl isomer) and details the necessary precursor modifications (using 2-amino-3-methylacetophenone or 2-amino-3-methylbenzaldehyde ) required to achieve the 8-methyl substitution pattern.

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways based on the starting material structure.

Figure 1: Divergent synthesis pathways.[1] Unsubstituted 2-aminoacetophenone yields 4-methylquinazoline. 8-substitution requires a pre-functionalized ring.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylquinazoline

Starting Material: 2-Aminoacetophenone Target: 4-Methylquinazoline Mechanism: Modified Niementowski Reaction / Cyclocondensation[1]

This protocol utilizes a Lewis acid-catalyzed condensation with formamide, optimized for high yield and purity as supported by recent process chemistry optimizations [1].[1]

Reagents & Materials:

-

Formamide (50.0 eq) – Acts as both reagent and solvent.[1]

-

Boron Trifluoride Etherate (

) (0.5 eq) – Catalyst.[1] -

Sodium Sulfate (

) – Drying agent.[1][3]

Step-by-Step Methodology:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-aminoacetophenone (13.5 g, 100 mmol).

-

Solvent Addition: Add Formamide (approx. 200 mL). The large excess drives the equilibrium forward and maintains fluidity.[1]

-

Catalyst Injection: Under an inert atmosphere (

), slowly add -

Reaction: Heat the mixture to 150°C in an oil bath. Stir vigorously for 6–8 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material spot (

) should disappear, and a new polar spot (

-

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with EtOAc (

). -

Workup: Combine organic layers, wash with brine (

), and dry over anhydrous -

Purification: Concentrate the solvent under reduced pressure. The crude residue can be purified via recrystallization from ethanol or column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).[1]

Expected Yield: 80–86% Physical State: Light yellow crystalline solid or oil (MP: ~243°C BP).[1]

Protocol B: Synthesis of 8-Methylquinazoline Derivatives

Starting Material: 2-Amino-3-methylacetophenone (for 4,8-dimethyl) OR 2-Amino-3-methylbenzaldehyde (for 8-methyl).[1] Target: 8-Methylquinazoline Core.[1]

To achieve the 8-methyl substitution requested, the methyl group must be present on the aromatic ring of the starting material ortho to the amine group (position 3 of the aniline).[1]

Reagents:

-

2-Amino-3-methylbenzaldehyde (1.0 eq)[1]

-

Ammonium Acetate (

) (2.0 eq)[1] -

Iodine (

) (10 mol%) – Oxidative catalyst (optional for aldehyde route).[1] -

Methanol (MeOH) – Solvent.[1]

Step-by-Step Methodology:

-

Setup: Dissolve 2-amino-3-methylbenzaldehyde (10 mmol) in MeOH (20 mL).

-

Reagent Addition: Add

(20 mmol). -

Catalysis: If using the oxidative cyclization route (from benzylamine precursors), add

(1 mmol).[1] For direct aldehyde condensation, mild heating is sufficient.[1] -

Reaction: Stir at 60°C for 4 hours.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water and sodium thiosulfate (if Iodine used).[1]

-

Isolation: Dry over

and concentrate.

Part 3: Analytical Validation (Self-Validating System)[1]

To confirm the synthesis of the quinazoline core and distinguish between the 4-methyl and 8-methyl isomers, use the following NMR diagnostic peaks.

| Feature | 4-Methylquinazoline (From 2-AA) | 8-Methylquinazoline (From 2-A-3-MA) |

| Proton H2 | Singlet at ~9.2 ppm (Pyrimidine ring) | Singlet at ~9.3 ppm (Pyrimidine ring) |

| Proton H4 | Absent (Substituted by Methyl) | Singlet at ~9.4 ppm (Distinctive low field) |

| Methyl Group | Singlet at ~2.9 ppm (Attached to Pyrimidine) | Singlet at ~2.7 ppm (Attached to Benzene) |

| Carbon C4 | ~165 ppm (Quaternary) | ~160 ppm (CH) |

Troubleshooting Guide:

-

Problem: Low Yield.

-

Problem: Product is an oil instead of a solid.

Part 4: References

-

Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. (2015). Retrieved from 2[1]

-

Quinazoline Synthesis via Oxidative C-H Amination. Organic Chemistry Portal. (2018). Retrieved from 9[1]

-

Synthesis of 8-(o-Tolyl)quinazoline Derivatives. National Institutes of Health (NIH). (2020).[1] Retrieved from 10[1]

-

2-(chloromethyl)-4-methylquinazoline synthesis. ChemicalBook. Retrieved from 3[1]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. journalirjpac.com [journalirjpac.com]

- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Microwave-Assisted Synthesis of Quinazoline Scaffolds

Executive Summary

The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for critical EGFR inhibitors like Gefitinib and Erlotinib . Traditional thermal synthesis of these heterocycles (e.g., via the Niementowski reaction) is often plagued by harsh conditions, prolonged reaction times (hours to days), and inconsistent yields due to thermal gradients.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate cyclocondensation. By utilizing the specific interaction between microwave irradiation and polar transition states, researchers can achieve reaction completion in minutes with superior atom economy.[1]

Scientific Foundation: The Microwave Advantage[2]

Dielectric Heating Mechanism

Unlike conventional heating, which relies on conductive heat transfer from vessel walls (often causing "wall effects" and degradation), microwave irradiation heats the reaction mixture volumetrically.[2]

-

Dipolar Polarization: Polar molecules (e.g., Formamide, Ethanol) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment dissipates energy as heat directly within the medium.[3]

-

Ionic Conduction: Dissolved ions oscillate under the field, colliding with neighboring molecules to generate intense localized heat.

The "Specific Microwave Effect" in Heterocycle Formation

Quinazoline synthesis involves polar transition states. Microwave irradiation stabilizes these high-polarity intermediates more effectively than the ground state reactants, lowering the activation energy (

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for selecting the appropriate protocol based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway based on target scaffold requirements.

Detailed Protocols

Protocol A: Solvent-Free Modified Niementowski Synthesis

Target: 4(3H)-Quinazolinone (Parent Scaffold)

Mechanism: Formamide acts as both reactant and high-dielectric coupling medium (

Materials:

-

Anthranilic acid (1.0 equiv)

-

Formamide (5.0 equiv) - Excess serves as solvent

-

Catalyst: None required (or catalytic Ammonium Acetate)

Procedure:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix anthranilic acid (5 mmol, 0.69 g) and formamide (25 mmol, 1.0 mL).

-

Sealing: Crimp the vial with a PTFE/silicone septum cap.

-

Irradiation (Method):

-

Mode: Dynamic Power (PID Control)

-

Temperature: 150 °C

-

Hold Time: 10 minutes

-

Stirring: High (magnetic stir bar is essential to prevent hot spots)

-

Pressure Limit: Set to 250 psi (Safety cutoff)

-

-

Workup:

-

Allow the vessel to cool to <50 °C.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The solid product precipitates immediately. Filter under vacuum.

-

Purification: Recrystallize from Ethanol.[4]

-

Expected Yield: 85–92% (White crystalline solid).

Protocol B: Three-Component One-Pot Synthesis

Target: 3-Substituted Quinazolin-4(3H)-ones (Library Synthesis) Application: Rapid generation of diverse N-3 derivatives for SAR studies.

Materials:

-

Anthranilic acid (1.0 equiv)

-

Trimethyl orthoformate (1.5 equiv) - Cyclization agent

-

Primary Amine (

) (1.2 equiv) - Diversity element -

Solvent: Ethanol (Green solvent, good MW absorber)

Procedure:

-

Preparation: In a 10 mL MW vial, combine anthranilic acid (1 mmol), trimethyl orthoformate (1.5 mmol), and the chosen primary amine (1.2 mmol).

-

Solvent: Add 2-3 mL of Ethanol.

-

Irradiation (Method):

-

Temperature: 120 °C

-

Hold Time: 15 minutes

-

Power: Max 150 W (Dynamic)

-

-

Workup:

-

Cool to room temperature.

-

If precipitate forms, filter directly.

-

If no precipitate, concentrate solvent in vacuo or add cold water to induce crystallization.

-

Mechanistic Pathway (Protocol B): The reaction proceeds via the in situ formation of an imino-ether intermediate from the amine and orthoester, which undergoes nucleophilic attack by anthranilic acid followed by ring closure.

Data Analysis: Conventional vs. Microwave[1][2][6][7][8][9][10][11]

The following table contrasts the efficiency of Protocol A (Niementowski) under thermal reflux versus microwave irradiation.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |

| Temperature | 130–140 °C (Oil bath) | 150 °C (Internal) | Comparable |

| Time | 6 – 8 Hours | 10 Minutes | 36x Faster |

| Yield | 61% | 87–92% | +30% Increase |

| Solvent Usage | Often requires DMF/DMSO | Solvent-Free (Formamide) | Greener Profile |

| Energy | High (Continuous heating) | Low (Targeted pulsing) | Energy Efficient |

Data aggregated from BenchChem Application Notes and comparative studies [1, 2].

Mechanistic Visualization

The following diagram illustrates the molecular assembly during the 3-component reaction (Protocol B), highlighting where microwave energy accelerates the process.

Figure 2: Mechanistic pathway of the 3-component synthesis. Microwave irradiation significantly lowers the energy barrier of the dehydration/cyclization step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Inefficient coupling due to low polarity. | Add a "doping" agent (e.g., 100 µL ionic liquid or water) to increase the loss tangent ( |

| Vessel Failure | Excessive pressure from volatile byproducts. | Use a vessel with a larger headspace (e.g., 30 mL vial for 5 mmol scale) or reduce temperature to 140 °C. |

| Impure Product | Incomplete conversion of intermediate. | Extend hold time by 5 minutes or increase temperature by 10 °C. Ensure vigorous stirring. |

| Charring | "Thermal Runaway" due to high MW absorption. | Use "PowerMax" or simultaneous cooling (compressed air) to allow high power input without overheating. |

References

-

Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]

-

MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Retrieved from [Link]

-

Taylor & Francis. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Synthetic Communications. Retrieved from [Link]

-

CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

Sources

Step-by-step synthesis of 8-(o-tolyl)quinazoline derivatives.

Executive Summary & Biological Rationale

Quinazoline heterocycles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. While positions C2, C4, and C6 are commonly explored, the C8 position remains underutilized due to synthetic difficulties associated with steric hindrance from the adjacent N1 nitrogen and the peri-hydrogen at C7.

However, recent Structure-Activity Relationship (SAR) studies indicate that C8-aryl substitutions can significantly enhance lipophilicity and binding affinity in kinase pockets by inducing specific atropisomeric conformations. This protocol details the synthesis of 8-(o-tolyl)quinazoline , a particularly challenging "ortho-ortho" biaryl coupling.

Key Challenges Addressed:

-

Steric Clash: Coupling an ortho-substituted boronic acid (o-tolyl) to the sterically crowded C8 position.

-

Chemoselectivity: Preserving the active C4 position for subsequent functionalization (if using 4-chloro precursors).

-

Catalyst Arrest: Preventing oxidative addition failure common in hindered substrates.

Retrosynthetic Strategy

The synthesis relies on a modular approach. We utilize a Late-Stage Functionalization (LSF) strategy, constructing the halogenated core first, followed by a high-energy cross-coupling event.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl axis.

Preparation of Starting Material (The Scaffold)

Before the critical coupling, the 8-bromoquinazoline core must be synthesized.

Protocol A: Cyclization to 8-Bromoquinazoline Note: This route uses the Niementowski-type cyclization adapted for laboratory scale.

-

Reagents: 2-Amino-3-bromobenzaldehyde (10 mmol), Formamide (30 mL).

-

Procedure:

-

Charge a 100 mL round-bottom flask with 2-amino-3-bromobenzaldehyde.

-

Add Formamide (acts as both solvent and C2-source).

-

Heat to 180°C for 4 hours. Critical: High temperature is required to drive the condensation and dehydration.

-

Cool to room temperature.[1][2] The product often precipitates.

-

Pour into ice-water (100 mL). Filter the solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Expected ~85% of 8-bromoquinazoline.

-

Core Protocol: Sterically Demanding Suzuki-Miyaura Coupling[3]

This is the critical step. Standard conditions (Pd(PPh3)4/Na2CO3) often fail here due to the steric bulk of the o-tolyl group and the C8 position. We utilize Buchwald's 2nd Generation Precatalysts (XPhos Pd G2) to facilitate the difficult reductive elimination step.

Materials

-

Substrate: 8-Bromoquinazoline (1.0 equiv)

-

Boronic Acid: o-Tolylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Why? XPhos provides the necessary steric bulk to stabilize the Pd(0) species while promoting the coupling of hindered biaryls.

-

-

Base: Potassium Phosphate Tribasic (K3PO4), 3.0 equiv.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Procedure

-

Inert Atmosphere Setup:

-

Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon (3 cycles).

-

Reasoning: Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.

-

-

Reagent Loading:

-

Add 8-Bromoquinazoline (209 mg, 1.0 mmol).

-

Add o-Tolylboronic acid (204 mg, 1.5 mmol).

-

Add K3PO4 (636 mg, 3.0 mmol).

-

Add XPhos Pd G2 (40 mg, 0.05 mmol).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Seal the vessel immediately.

-

-

Reaction:

-

Thermal: Heat to 100°C for 12-16 hours.

-

Microwave (Alternative): 120°C for 45 minutes.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active blue fluorescent spot.

-

-

Workup & Purification:

Workflow Visualization

Figure 2: Operational workflow for the Pd-catalyzed cross-coupling.

Data Analysis & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl3, 400 MHz):

-

H2 (Quinazoline): Singlet at ~9.4 ppm (Deshielded by both nitrogens).

-

H4 (Quinazoline): Singlet at ~9.2 ppm.

-

o-Tolyl Methyl: Singlet at ~2.1-2.3 ppm.

-

Aromatic Region: Complex multiplet 7.3 - 8.2 ppm. Look for the specific splitting of the 8-position coupling partners.

-

-

Mass Spectrometry (ESI+): [M+H]+ expected at m/z ~221.1.

Optimization Table: Ligand Effects on Yield

| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | < 20% | Ligand too small; steric failure. |

| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 45% | Moderate; dppf bite angle helps. |

| 3 | XPhos Pd G2 | K3PO4 | Dioxane/H2O | 92% | Optimal for ortho-ortho coupling. |

| 4 | SPhos Pd G2 | K3PO4 | Dioxane/H2O | 88% | Excellent alternative. |

Troubleshooting Guide

-

Problem: Low conversion (<30%).

-

Problem: Protodeboronation (formation of Toluene from boronic acid).

References

-

Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines

-

Title: One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions.[8]

- Source: ResearchGate / ACS Combin

-

URL:

-

-

Medicinal Importance of C8-substituted Quinazolines

- Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

- Source: Frontiers in Chemistry (NIH/PMC).

-

URL:

-

Sterically Hindered Suzuki Couplings

-

Title: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids.[9]

- Source: PubMed / NIH.

-

URL:

-

-

General Quinazoline SAR

- Title: Quinazolinones, the Winning Horse in Drug Discovery.

- Source: Molecules (PMC).

-

URL:

Sources

- 1. Quinazolinone synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of 8-Methylquinazoline in the development of novel agrochemicals.

Abstract

This application note details the chemical rationale, synthesis, and biological evaluation of 8-methylquinazoline derivatives as novel agrochemical candidates. While the quinazoline core is a "privileged structure" in medicinal chemistry, the specific introduction of a methyl group at the C-8 position provides critical modulation of lipophilicity (

Chemical Basis & Rationale

The efficacy of 8-methylquinazoline stems from two primary structure-activity relationship (SAR) drivers:

-

Lipophilicity Modulation: The C-8 methyl group increases the partition coefficient (

), facilitating passive transport across the waxy plant cuticle and fungal chitin layers. -

Conformational Locking: The steric bulk of the methyl group at the 8-position can restrict the rotation of substituents at the 4-position (if bulky), potentially locking the molecule into a bio-active conformation that fits tighter into the hydrophobic pockets of target enzymes (e.g., Chitin Synthase or TMV Coat Protein).

Chemical Synthesis Protocol

Objective: Synthesis of the versatile intermediate 4-chloro-8-methylquinazoline . This intermediate serves as the electrophilic "hub" for diversifying the agrochemical library.

Reaction Scheme Overview

The synthesis follows a modified Niementowski cyclization followed by aromatization and chlorination.

Figure 1: Synthetic pathway from anthranilic acid precursor to active scaffold.

Step-by-Step Methodology

-

Cyclization:

-

Charge a round-bottom flask with 2-amino-3-methylbenzoic acid (1.0 eq) and formamide (5.0 eq).

-

Reflux at 140–160 °C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Cool to room temperature. Pour the mixture into ice-cold water.

-

Filter the precipitate (8-methylquinazolin-4(3H)-one), wash with water, and dry.

-

-

Chlorination:

-

Suspend the dried intermediate in phosphorus oxychloride (

) (excess). -

Reflux for 4–6 hours until the solution becomes clear.

-

Critical Safety Step: Remove excess

under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring (exothermic!). -

Neutralize with saturated

to pH 8. Extract with dichloromethane (DCM). -